![molecular formula C19H23N3O4 B2507862 (3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380172-94-9](/img/structure/B2507862.png)
(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as OPM-2, and it has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of OPM-2 is not fully understood. However, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. OPM-2 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
OPM-2 has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides. In addition, OPM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease. OPM-2 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
OPM-2 has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, there are also limitations to using OPM-2 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the research on OPM-2. One possible direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action and its effects on other neurological disorders. Further research is also needed to determine its efficacy and safety in humans.
Synthesis Methods
OPM-2 is synthesized using different methods. One of the commonly used methods is a four-step procedure that involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-2-aminopyrimidine to form the intermediate compound. The intermediate is then reacted with 1-bromo-4-(4-methoxyphenyl)piperidin-4-ol to give OPM-2. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(5-methyl-2-pyrimidinyl)piperidine hydrochloride to form the intermediate, which is then reacted with 4-(4-methoxyphenyl)-1-butanone to give OPM-2.
Scientific Research Applications
OPM-2 has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. OPM-2 has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, OPM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-11-20-19(21-12-13)26-15-6-8-22(9-7-15)18(23)14-4-5-16(24-2)17(10-14)25-3/h4-5,10-12,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOSAXZFGMOUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.